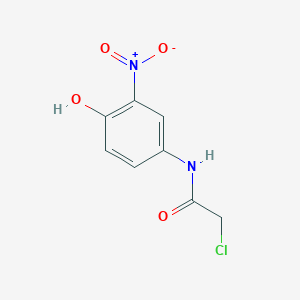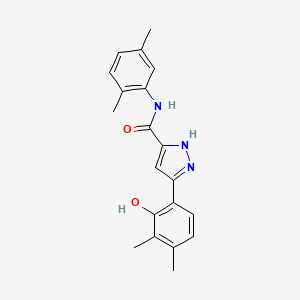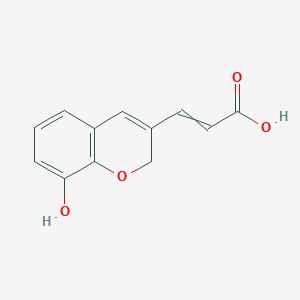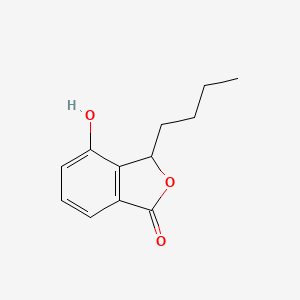
tert-Butyl carbamimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl carbamimidate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl carbamimidate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with an appropriate amine under controlled conditions. Another method includes the reaction of tert-butyl chloroformate with an amine, followed by the addition of a base to form the carbamimidate.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to ensure high yields and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl carbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl carbamate.
Reduction: It can be reduced to form tert-butyl amine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: tert-Butyl carbamate.
Reduction: tert-Butyl amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl carbamimidate is used as a reagent in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups in proteins, leading to the formation of stable carbamate derivatives.
Medicine: this compound has potential applications in drug development. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs in the body.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl carbamimidate involves its ability to react with nucleophiles. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The carbamimidate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the carbamimidate moiety.
tert-Butyl isocyanate: Precursor to tert-Butyl carbamimidate, used in similar reactions.
tert-Butyl chloroformate: Another precursor, used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of the tert-butyl group and the carbamimidate moiety. This combination provides distinct reactivity and selectivity, making it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
102142-91-6 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
tert-butyl carbamimidate |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)8-4(6)7/h1-3H3,(H3,6,7) |
Clé InChI |
SEBFEOANNMLCCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)





![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)

